molecular formula C9H9N B1614268 1-Isocyano-3,5-dimethylbenzene CAS No. 20600-56-0

1-Isocyano-3,5-dimethylbenzene

Cat. No.: B1614268
CAS No.: 20600-56-0
M. Wt: 131.17 g/mol
InChI Key: WUJAMZCCCPVMFT-UHFFFAOYSA-N
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Description

1-Isocyano-3,5-dimethylbenzene, also known as o-tolyl isocyanide, is a chemical compound with the molecular formula C9H9N. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis. This compound has gained attention for its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyano-3,5-dimethylbenzene can be synthesized through the reaction of aryl amines with formic acid and sodium formate. The reaction mixture is typically degassed by the freeze-pump-thaw method and then irradiated with a blue LED . The product is obtained as a colorless liquid with a yield of approximately 76% .

Industrial Production Methods:

Chemical Reactions Analysis

1-Isocyano-3,5-dimethylbenzene undergoes various types of chemical reactions, including:

Oxidation:

  • This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding isocyanates.

Reduction:

  • Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the isocyanide group to an amine.

Substitution:

  • Substitution reactions often occur at the aromatic ring, where electrophilic aromatic substitution can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
  • Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
  • Substitution conditions: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst

Major Products:

  • Oxidation: Corresponding isocyanates
  • Reduction: Amines
  • Substitution: Various substituted benzene derivatives

Scientific Research Applications

1-Isocyano-3,5-dimethylbenzene has several scientific research applications, including:

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential biological activity, including antibacterial and antifungal properties .

Medicine:

  • Explored for its potential use in drug discovery and development due to its unique chemical properties .

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-Isocyano-3,5-dimethylbenzene can be compared with other similar compounds, such as:

  • 2,6-Dimethylphenyl isocyanide
  • 4-Isocyano-1,2-dimethylbenzene
  • 1-Isocyano-3-methoxypropane

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

  • 2,6-Dimethylphenyl isocyanide
  • 4-Isocyano-1,2-dimethylbenzene
  • 1-Isocyano-3-methoxypropane

Properties

IUPAC Name

1-isocyano-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-4-8(2)6-9(5-7)10-3/h4-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJAMZCCCPVMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N+]#[C-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341797
Record name 1-isocyano-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20600-56-0
Record name 1-Isocyano-3,5-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20600-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-isocyano-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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